molecular formula C7H5BrN2OS B11768047 6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine

6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine

Cat. No.: B11768047
M. Wt: 245.10 g/mol
InChI Key: GKKVMFNRBFGNPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the class of isothiazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 3rd position on the isothiazolo[4,3-b]pyridine ring. It has a molecular formula of C7H5BrN2OS and a molar mass of 245.1 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of a brominated pyridine derivative with a methoxy-substituted thiazole under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isothiazolopyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary and are often elucidated through molecular docking and biological assays .

Comparison with Similar Compounds

6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H5BrN2OS

Molecular Weight

245.10 g/mol

IUPAC Name

6-bromo-3-methoxy-[1,2]thiazolo[4,3-b]pyridine

InChI

InChI=1S/C7H5BrN2OS/c1-11-7-6-5(10-12-7)2-4(8)3-9-6/h2-3H,1H3

InChI Key

GKKVMFNRBFGNPE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=NS1)C=C(C=N2)Br

Origin of Product

United States

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